1-(4-Bromobutyl)-4-fluorobenzene 1-(4-Bromobutyl)-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 89326-70-5
VCID: VC13427067
InChI: InChI=1S/C10H12BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2
SMILES: C1=CC(=CC=C1CCCCBr)F
Molecular Formula: C10H12BrF
Molecular Weight: 231.10 g/mol

1-(4-Bromobutyl)-4-fluorobenzene

CAS No.: 89326-70-5

Cat. No.: VC13427067

Molecular Formula: C10H12BrF

Molecular Weight: 231.10 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromobutyl)-4-fluorobenzene - 89326-70-5

Specification

CAS No. 89326-70-5
Molecular Formula C10H12BrF
Molecular Weight 231.10 g/mol
IUPAC Name 1-(4-bromobutyl)-4-fluorobenzene
Standard InChI InChI=1S/C10H12BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2
Standard InChI Key OBNIYQYMZJBZHO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCBr)F
Canonical SMILES C1=CC(=CC=C1CCCCBr)F

Introduction

Chemical Identity and Structural Features

PropertyValue
Molecular FormulaC₁₀H₁₂BrF
Molecular Weight231.10 g/mol
SMILESC1=CC(=CC=C1F)CCCCBr
InChI KeyCGNAYVOOGLVBDX-UHFFFAOYSA-N

The fluorine atom’s electronegativity and the bromobutyl group’s leaving-group capability influence the compound’s reactivity.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 1-(4-bromobutyl)-4-fluorobenzene typically involves multi-step reactions:

  • Friedel-Crafts Alkylation: Fluorobenzene reacts with 1,4-dibromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the bromobutyl chain.

  • Purification: Column chromatography isolates the desired isomer.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Catalyst: Potassium carbonate or triethylamine.

Reactivity and Stability

The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols), while the fluorine atom stabilizes the aromatic ring via resonance. Comparative studies on analogous compounds show that para-substituted fluorobenzenes exhibit higher thermal stability than ortho or meta isomers due to reduced steric hindrance .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in drug synthesis. For example:

  • Anticancer Agents: Bromine facilitates cross-coupling reactions to introduce pharmacophores.

  • Neurotherapeutics: Fluorine enhances blood-brain barrier penetration.

Case Study: A 2024 study utilized 1-(4-bromobutyl)-2-fluorobenzene to synthesize a tyrosine kinase inhibitor, demonstrating 75% efficacy in vitro.

Materials Science

  • Liquid Crystals: The bromobutyl chain promotes mesophase stability.

  • Polymer Additives: Fluorine reduces surface energy, enhancing hydrophobicity.

HazardPrecautionary Measures
Eye irritation (H320)Use safety goggles
Harmful if swallowed (H303)Avoid ingestion

The EPA’s assessment of 1-bromo-4-fluorobenzene (CASRN 460-00-4) notes similar hazards, emphasizing the need for proper ventilation and personal protective equipment .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

IsomerReactivityThermal Stability
1-(4-Bromobutyl)-2-fluoroModerateLow
1-(4-Bromobutyl)-3-fluoroHighModerate
1-(4-Bromobutyl)-4-fluoroHighHigh

The para-fluoro isomer’s symmetry enhances crystallinity and reaction selectivity.

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